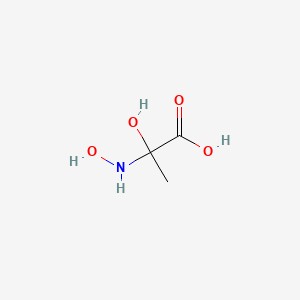
2-Hydroxy-2-(hydroxyamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(hydroxyamino)propanoic acid is an organic compound that belongs to the class of hydroxyamino acids It is characterized by the presence of both a hydroxyl group and a hydroxyamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(hydroxyamino)propanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 2-amino-2-hydroxypropanoic acid under controlled conditions. This reaction typically requires the use of strong oxidizing agents and specific catalysts to ensure the selective introduction of the hydroxyamino group.
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes. Microbial fermentation using genetically engineered strains of bacteria or yeast can be employed to produce this compound in large quantities. These microorganisms are engineered to express specific enzymes that catalyze the formation of the desired product from simple precursors.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(hydroxyamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoacids.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The hydroxyl and hydroxyamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
Oxidation: Formation of oxoacids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or acylated derivatives.
Scientific Research Applications
2-Hydroxy-2-(hydroxyamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(hydroxyamino)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with various biomolecules, influencing their structure and function. This compound can also act as a substrate for enzymes, participating in catalytic reactions that modify its chemical structure.
Comparison with Similar Compounds
2-Hydroxy-2-(hydroxyamino)propanoic acid can be compared with other hydroxyamino acids, such as:
2-Hydroxy-2-methylpropanoic acid: Similar in structure but lacks the hydroxyamino group.
2-Amino-3-hydroxypropanoic acid: Contains an amino group instead of a hydroxyamino group.
Biological Activity
2-Hydroxy-2-(hydroxyamino)propanoic acid, also known as L-threonine, is an amino acid that plays a crucial role in various biological processes. This compound is not only essential for protein synthesis but also has significant implications in metabolic pathways and cellular functions. This article delves into the biological activity of this compound, exploring its mechanisms, effects on health, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C4H9NO3
- Molecular Weight : 117.12 g/mol
- CAS Number : 72-19-5
| Property | Value |
|---|---|
| Molecular Formula | C4H9NO3 |
| Molecular Weight | 117.12 g/mol |
| IUPAC Name | This compound |
| CAS Number | 72-19-5 |
- Protein Synthesis : L-threonine is a building block for proteins, contributing to the structure and function of various enzymes and hormones.
- Metabolic Pathways : It participates in several metabolic pathways, including the synthesis of other amino acids and metabolites.
- Immune Function : Threonine plays a role in the immune response by influencing the production of antibodies.
Case Studies and Research Findings
- Effect on Immune Response : A study conducted on mice demonstrated that supplementation with L-threonine improved immune function by enhancing antibody production against pathogens .
- Role in Metabolism : Research has shown that L-threonine supplementation can lead to increased levels of glycine and serine, which are crucial for various metabolic processes .
- Impact on Muscle Growth : In a clinical trial involving athletes, L-threonine supplementation was linked to improved muscle recovery and growth post-exercise, attributed to its role in protein synthesis .
Table 2: Summary of Research Findings on Biological Activity
| Study Focus | Findings | Reference |
|---|---|---|
| Immune Response | Enhanced antibody production in mice | |
| Metabolic Role | Increased glycine and serine levels | |
| Muscle Recovery | Improved recovery and growth in athletes |
Nutritional Supplementation
L-threonine is often included in dietary supplements aimed at enhancing athletic performance and recovery. Its role in protein synthesis makes it particularly valuable for those engaged in intense physical training.
Potential in Disease Management
Emerging research suggests that L-threonine may have therapeutic potential in managing conditions such as:
Properties
Molecular Formula |
C3H7NO4 |
|---|---|
Molecular Weight |
121.09 g/mol |
IUPAC Name |
2-hydroxy-2-(hydroxyamino)propanoic acid |
InChI |
InChI=1S/C3H7NO4/c1-3(7,4-8)2(5)6/h4,7-8H,1H3,(H,5,6) |
InChI Key |
HNIUWKFOSGHTDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)(NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















